molecular formula C10H9N3O B12885494 3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12885494
M. Wt: 187.20 g/mol
InChI Key: JUNYGNAICHGZMG-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining pyridine and isoxazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are popular due to their versatility and efficiency in constructing the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts such as AuCl3 can improve the selectivity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of dihydropyridine derivatives.

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity . Additionally, its ability to undergo redox reactions can influence cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Pyridin-4-yl)isoxazole: Lacks the dihydro-pyrrolo moiety but shares the pyridine and isoxazole rings.

    4-(Pyridin-4-yl)-5,6-dihydro-2H-pyrrolo[3,2-d]isoxazole: Similar structure but with different substitution patterns.

Uniqueness

3-(Pyridin-4-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is unique due to its combination of pyridine and isoxazole rings, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential as a bioactive molecule make it a valuable compound in various fields of research .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-pyridin-4-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H9N3O/c1-4-11-5-2-7(1)9-8-3-6-12-10(8)14-13-9/h1-2,4-5,12H,3,6H2

InChI Key

JUNYGNAICHGZMG-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=NC=C3

Origin of Product

United States

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